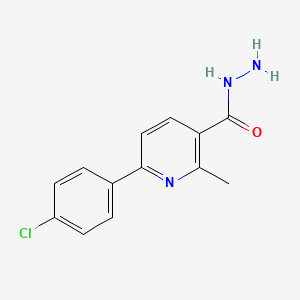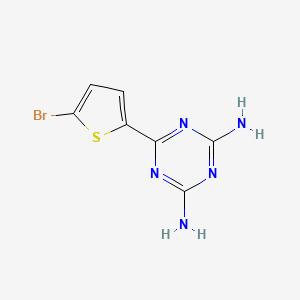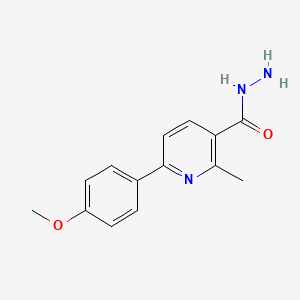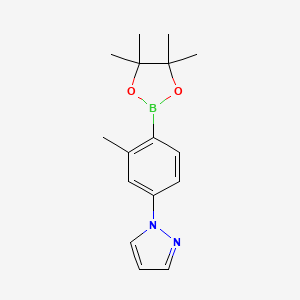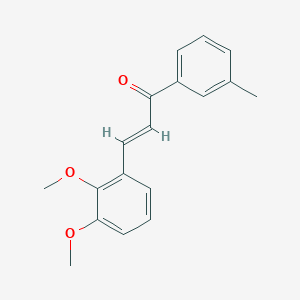
(2E)-1-(3,4-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(3,4-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one, also known as 2,5-Dimethoxy-3,4-dichlorophenylprop-2-en-1-one, is a chemical compound of interest due to its wide range of potential applications in scientific research. It has been studied for its ability to act as a catalyst in certain types of reactions, its potential for use in drug delivery systems, its ability to act as an antioxidant, and its potential for use in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
(2E)-1-(3,4-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-oney-3,4-dichlorophenylprop-2-en-1-one has been studied for its potential use in a range of scientific applications. It has been studied for its ability to act as a catalyst in certain types of reactions, its potential for use in drug delivery systems, its ability to act as an antioxidant, and its potential for use in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of (2E)-1-(3,4-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-oney-3,4-dichlorophenylprop-2-en-1-one is not yet fully understood. However, it is believed that the compound acts as a catalyst in certain types of reactions due to its ability to form stable complexes with transition metal ions. It is also believed that the compound is able to act as an antioxidant due to its ability to scavenge free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(3,4-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-oney-3,4-dichlorophenylprop-2-en-1-one are not yet fully understood. However, it has been studied for its potential use in drug delivery systems and its ability to act as an antioxidant.
Vorteile Und Einschränkungen Für Laborexperimente
(2E)-1-(3,4-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-oney-3,4-dichlorophenylprop-2-en-1-one is a relatively stable compound and is relatively easy to synthesize in the laboratory. However, it is important to note that the compound is toxic and should be handled with care. In addition, the compound is not soluble in water and must be dissolved in an aprotic solvent such as dichloromethane.
Zukünftige Richtungen
There are a number of potential future directions for the study of (2E)-1-(3,4-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-oney-3,4-dichlorophenylprop-2-en-1-one. These include further research into its potential use in drug delivery systems, its ability to act as an antioxidant, and its potential for use in the synthesis of other compounds. In addition, further research into the biochemical and physiological effects of the compound may be beneficial. Finally, further research into the mechanism of action of the compound may be beneficial in order to better understand its potential applications.
Synthesemethoden
(2E)-1-(3,4-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-oney-3,4-dichlorophenylprop-2-en-1-one can be synthesized in a two-step process. The first step involves the reaction of 4-chloro-2,5-dimethoxyphenylprop-2-en-1-one with 3,4-dichlorophenylmagnesium bromide in the presence of a catalytic amount of a tertiary amine such as triethylamine. The reaction is carried out in an aprotic solvent such as dichloromethane and yields the desired compound in good yields. The second step involves the hydrolysis of the compound in the presence of an acid such as hydrochloric acid. This reaction yields the desired compound in high yields.
Eigenschaften
IUPAC Name |
(E)-1-(3,4-dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O3/c1-21-13-5-8-17(22-2)12(9-13)4-7-16(20)11-3-6-14(18)15(19)10-11/h3-10H,1-2H3/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOHNKUFSZDVTQ-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-Dichlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[5-(1,3-Dioxan-2-yl)-2-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323358.png)


